molecular formula C10H4F3NO2S B13685872 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid

2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13685872
M. Wt: 259.21 g/mol
InChI Key: SZWMFSRMSFCGMW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a 2,4,6-trifluorophenyl group can be reacted with thioamide in the presence of a suitable catalyst to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods often incorporate purification steps like recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-(4-Pyridyl)thiazole-4-carboxylic Acid
  • 2-(Trifluoromethyl)thiazole-4-carboxylic Acid

Uniqueness

What sets 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to other thiazole derivatives .

Properties

Molecular Formula

C10H4F3NO2S

Molecular Weight

259.21 g/mol

IUPAC Name

2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H4F3NO2S/c11-4-1-5(12)8(6(13)2-4)9-14-7(3-17-9)10(15)16/h1-3H,(H,15,16)

InChI Key

SZWMFSRMSFCGMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NC(=CS2)C(=O)O)F)F

Origin of Product

United States

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